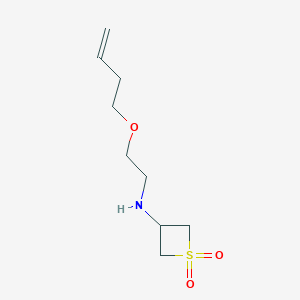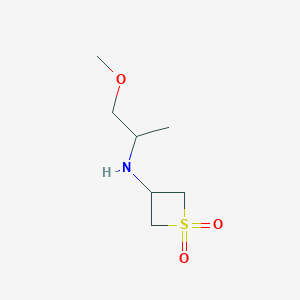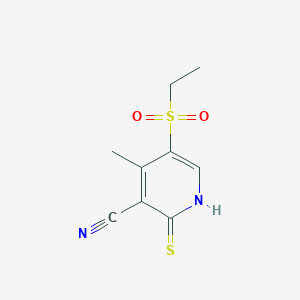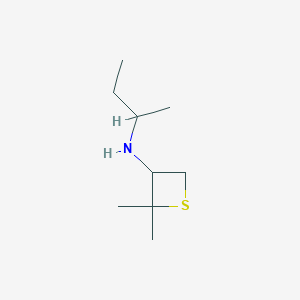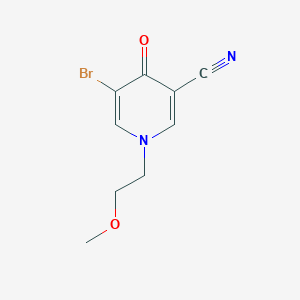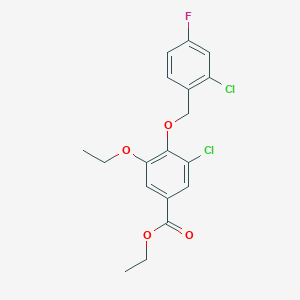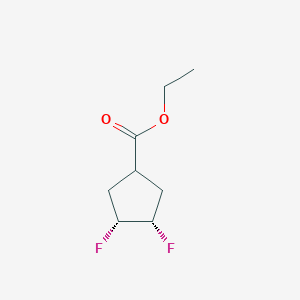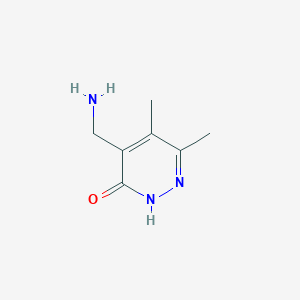![molecular formula C13H16Cl3N3O2 B13004924 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is a compound that features a bipyridine moiety, which is a well-known organic ligand. Bipyridine compounds are extensively used in coordination chemistry due to their ability to form stable complexes with transition metal cations. This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the environmental footprint of these processes .
化学反应分析
Types of Reactions
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction may yield bipyridine amine derivatives .
科学研究应用
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the development of catalysts, photosensitizers, and other industrial applications .
作用机制
The mechanism of action of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride involves its ability to form stable complexes with metal cations. These complexes can interact with various molecular targets and pathways, influencing biochemical processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and stabilizing them in specific oxidation states .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar properties.
3,5-Bis(2,2’-bipyridin-4-ylethynyl)benzoic acid: A compound with two bipyridine units, used in the study of metal complexes.
Uniqueness
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal cations. This property makes it valuable in various applications, including catalysis, photosensitization, and therapeutic research .
属性
分子式 |
C13H16Cl3N3O2 |
|---|---|
分子量 |
352.6 g/mol |
IUPAC 名称 |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;trihydrochloride |
InChI |
InChI=1S/C13H13N3O2.3ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;;;/h1-6,8,10H,7,14H2,(H,17,18);3*1H |
InChI 键 |
XXEXHWCMKDLWDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
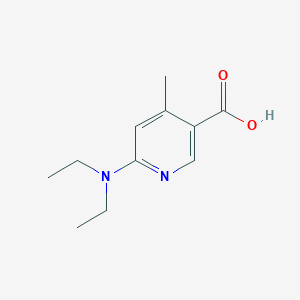
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
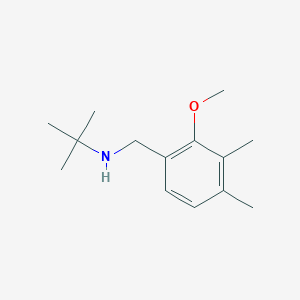
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
